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Compound of Interest

Compound Name: Gold-199

Cat. No.: B1202353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gold-199 (199Au) in

brachytherapy, a form of localized radiation therapy. The document details the physical

properties of 199Au, methods for its production, and its application in the form of nanoparticles

as a radiosensitizer to enhance the therapeutic effect of radiation on cancerous tissues.

Detailed experimental protocols for the synthesis of 199Au nanoparticles, as well as for in vitro

and in vivo studies, are provided to guide researchers in this promising area of cancer therapy.

Introduction to Gold-199 for Brachytherapy
Gold-199 is a radionuclide with favorable properties for medical applications, particularly in the

context of brachytherapy. Its decay characteristics, including a suitable half-life and the

emission of both beta particles and gamma rays, make it a candidate for targeted radionuclide

therapy. When formulated as nanoparticles, 199Au can be preferentially delivered to tumor

tissues, where its emitted radiation can be localized to destroy cancer cells while minimizing

damage to surrounding healthy tissues. Furthermore, gold nanoparticles (AuNPs) themselves

act as radiosensitizers, enhancing the cell-killing effect of the emitted radiation.

Physical and Nuclear Properties of Gold-199
A summary of the key physical and nuclear properties of Gold-199 is presented in the table

below.
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Property Value Reference

Half-life (T1/2) 3.139 days [1]

Decay Mode β- (100%) [1]

Mean Beta Energy (Eβ) 0.082 MeV [1]

Gamma Ray Energies (and

Intensities)

158.38 keV (40.0%), 208.20

keV (8.72%)
[1]

Production of Gold-199
Gold-199 can be produced through several nuclear reactions. The choice of production method

often depends on the desired specific activity and purity.

Production
Reaction

Target
Material

Projectile
Key
Advantages

Key
Disadvanta
ges

Reference

198Pt(n,γ)19

9Pt → 199Au

Enriched

198Pt
Neutrons

High purity,

no-carrier-

added 199Au

High cost of

enriched

198Pt target

[2]

197Au(n,γ)19

8Au(n,γ)199A

u

Natural Gold

(197Au)
Neutrons

Readily

available

target

material

Produces a

mixture of

198Au and

199Au, not

carrier-free

[1]

natPt(d,x)199

Au

Natural

Platinum
Deuterons

Cyclotron

production is

possible

Produces a

mixture of

gold isotopes

[3]

199Hg(γ,p)19

8Au,

200Hg(γ,n)19

9Hg →

199Au

Enriched

Mercury

Bremsstrahlu

ng photons

Cheaper

enriched

targets than

platinum

Requires

electron

accelerator

[2]
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Experimental Protocols
Synthesis of 199Au-Doped Gold Nanoparticles
(199AuNPs)
This protocol describes the synthesis of 199Au-doped gold nanoparticles using a seed-

mediated growth method, which allows for precise control over nanoparticle size.

Materials:

HAuCl4 solution (0.5 mM)

H199AuCl4 solution (containing the desired activity of 199Au)

Cetyltrimethylammonium chloride (CTAC) solution (200 mM)

Ascorbic acid (AA) solution (10 mM and 100 mM)

Ice-cold sodium borohydride (NaBH4) solution (10 mM)

Seed solution (pre-synthesized small gold nanoparticles)

Ultrapure water

Procedure:

Preparation of Seed Solution: Mix 2 mL of 200 mM CTAC with 2 mL of 0.5 mM HAuCl4. To

this, add 1.5 mL of 100 mM ascorbic acid. Finally, add the seed solution to initiate the

formation of larger nanoparticles.

Growth of 199AuNPs:

For 5 nm particles: Mix 2 mL of 200 mM CTAC with 2 mL of 0.5 mM HAuCl4 containing the

desired amount of H199AuCl4. Add 1.5 mL of 100 mM ascorbic acid.

For 18 nm particles: Mix 2 mL of 200 mM CTAC with 2 mL of ultrapure water. Add 260 µL

of 10 mM ascorbic acid and 320 µL of the seed solution. Then, add 4 mL of 0.5 mM

HAuCl4 containing H199AuCl4 under stirring.
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Purification: Centrifuge the nanoparticle solution to pellet the 199AuNPs. Remove the

supernatant and resuspend the nanoparticles in ultrapure water. Repeat this washing step

three times.

DOT Script for Synthesis Workflow:
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Workflow for 199Au-Doped Gold Nanoparticle Synthesis
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Add Seed Solution

Mix CTAC, HAuCl4, and H199AuCl4

Introduce Seeds

Add Ascorbic Acid

Stir for 1 hour

Centrifugation

Wash with Ultrapure Water (3x)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 199Au-doped gold nanoparticles.
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In Vitro Cytotoxicity and Radiosensitization Assays
Culture cancer cells (e.g., HeLa for cervical cancer, PC3 for prostate cancer) in appropriate

media supplemented with fetal bovine serum and antibiotics.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Materials:

Cancer cell lines

96-well plates

199AuNPs at various concentrations

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)

Plate reader

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of 199AuNPs for 24-48 hours.

Add MTT solution to each well and incubate for 4 hours.

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage of the untreated control.

Materials:

Cancer cell lines
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6-well plates

199AuNPs

Brachytherapy radiation source (e.g., 192Ir or use the 199AuNPs as the source)

Crystal violet staining solution

Procedure:

Seed a known number of cells in 6-well plates.

Treat the cells with a non-toxic concentration of 199AuNPs for 24 hours.

Irradiate the cells with varying doses of radiation. For brachytherapy simulation, cells can be

exposed to a 192Ir source or the intrinsic radiation from the 199AuNPs over a set period.

Incubate the cells for 7-14 days to allow for colony formation.

Fix and stain the colonies with crystal violet.

Count the number of colonies (containing at least 50 cells).

Calculate the surviving fraction for each treatment group and determine the sensitizer

enhancement ratio (SER).

DOT Script for Clonogenic Assay Workflow:
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Clonogenic Survival Assay Workflow

Seed Cells in 6-well Plates
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Click to download full resolution via product page

Caption: Workflow for the clonogenic survival assay to assess radiosensitization.

In Vivo Brachytherapy Studies in a Murine Model
Animal Model:

Use immunodeficient mice (e.g., BALB/c nude mice).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1202353?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Establish subcutaneous tumors by injecting a suspension of cancer cells.

Procedure:

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

199AuNP Administration: Administer 199AuNPs via intratumoral or intravenous injection.

Brachytherapy Treatment:

Internal Source: If the 199AuNPs themselves are the brachytherapy source, monitor the

mice over time.

External Brachytherapy Source: If using an external brachytherapy source (e.g., 192Ir),

place the source near the tumor for a prescribed duration.

Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals.

Biodistribution: At selected time points, euthanize the mice and harvest major organs and the

tumor. Measure the radioactivity in each tissue using a gamma counter to determine the

biodistribution of the 199AuNPs.

Histopathology: Fix tumor and organ tissues in formalin, embed in paraffin, and perform

histological staining (e.g., H&E) to assess tissue morphology and treatment-related changes.

DOT Script for In Vivo Brachytherapy Workflow:
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In Vivo Brachytherapy Workflow

Establish Subcutaneous Tumors in Mice

Administer 199AuNPs

Brachytherapy Treatment

Monitor Tumor Growth

Biodistribution Analysis Histopathological Examination

Click to download full resolution via product page

Caption: Workflow for an in vivo brachytherapy study using a murine model.

Mechanism of Radiosensitization by Gold
Nanoparticles
The primary mechanism by which gold nanoparticles enhance the effects of radiation is through

the increased production of reactive oxygen species (ROS). The high atomic number (Z) of

gold leads to a greater probability of photoelectric interactions with incident photons from the

brachytherapy source. This results in the emission of a cascade of Auger electrons, which have

a short range and deposit their energy locally, leading to the radiolysis of water molecules and

the generation of highly reactive ROS such as hydroxyl radicals. These ROS, in turn, cause

significant damage to cellular components, particularly DNA, leading to enhanced cancer cell

death.
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DOT Script for Radiosensitization Signaling Pathway:

Mechanism of Gold Nanoparticle Radiosensitization
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Caption: Signaling pathway of gold nanoparticle-mediated radiosensitization.

Summary of Quantitative Data
The following table summarizes key quantitative data from preclinical studies involving

radioactive gold nanoparticles.

Parameter Value/Range Cell/Animal Model Reference

In Vitro

Sensitizer

Enhancement Ratio

(SER)

1.17 - 1.67
HeLa, PC3, Lung

Cancer Cells
[4]

DNA Damage

Enhancement Factor

1.3 - 1.5 (for plasmid

DNA)
N/A [5]

In Vivo

Tumor Growth

Inhibition
56% - 75%

PCa xenograft tumors

in mice
[6]

Tumor Uptake of

AuNPs (%ID/g)
~10%

Mice with

subcutaneous tumors
[7]

Tumor-to-Normal

Brain Ratio of AuNPs
18.8 : 1

Mice with brain

gliomas
[7]

Conclusion
Gold-199, particularly in the form of nanoparticles, presents a promising platform for enhancing

the efficacy of brachytherapy. The combination of localized radiation delivery from 199Au decay

and the radiosensitizing properties of gold offers a synergistic approach to cancer treatment.

The protocols and data presented in these application notes provide a foundation for

researchers to further explore and develop this innovative therapeutic strategy. Future work

should focus on optimizing nanoparticle design for improved tumor targeting and translating

these promising preclinical findings into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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